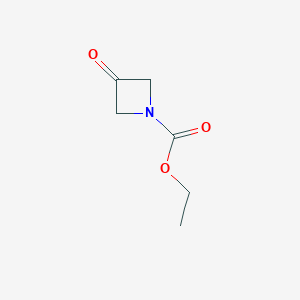

Ethyl 3-oxoazetidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-oxoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-2-10-6(9)7-3-5(8)4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIUSHWWSLISPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxyl Protection with tert-Butyl Groups

3-Hydroxyazetidine is first protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative procedure involves:

-

Dissolving 3-hydroxyazetidine (1.0 equiv) in dioxane with sodium bicarbonate (2.0 equiv).

-

Adding Boc₂O (1.2 equiv) dropwise at 0°C and stirring for 15 hours.

-

Isolating tert-butyl 3-hydroxyazetidine-1-carboxylate via aqueous workup, achieving yields of 85–90%.

This step ensures selectivity during subsequent oxidation by preventing side reactions at the nitrogen atom.

Swern Oxidation to Ketone

The protected intermediate undergoes oxidation using the Swern protocol:

-

Combining tert-butyl 3-hydroxyazetidine-1-carboxylate with oxalyl chloride (1.5 equiv) in dichloromethane at -60°C.

-

Adding dimethyl sulfoxide (DMSO, 2.0 equiv) to generate the reactive sulfonium ion.

-

Quenching with triethylamine (3.0 equiv) to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Key Data:

This method’s limitations include the use of toxic reagents (oxalyl chloride) and cryogenic conditions, which complicate scalability.

Green Chemistry Approaches Using Continuous-Flow Reactors

Recent advances prioritize sustainability through TEMPO-mediated oxidations and microreactor technology . These methods enhance safety and efficiency while minimizing waste.

TEMPO/H₂O₂ Oxidation System

In a novel procedure by ScienceOpen:

-

Reactor Setup : A microchannel reactor (0.5 mm diameter) is used to mix tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv) with TEMPO (2 mol%) in dichloromethane.

-

Oxidation : A 30% H₂O₂ solution is introduced at 4.5 g/min, with a residence time of 30 seconds.

-

Workup : The organic phase is separated using an oil-water separator, and the product is crystallized from n-heptane.

Key Data:

This method eliminates cryogenic requirements and reduces solvent waste by 40% compared to batch processes.

Industrial-Scale Production Strategies

Large-scale synthesis of this compound derivatives emphasizes continuous manufacturing and in-line purification . A case study from baricitinib production illustrates:

Transesterification to Ethyl Ester

tert-Butyl 3-oxoazetidine-1-carboxylate undergoes transesterification with ethanol in the presence of acid catalysts:

-

Reacting tert-butyl ester (1.0 equiv) with ethanol (5.0 equiv) and p-toluenesulfonic acid (0.1 equiv) at 80°C for 6 hours.

-

Removing tert-butanol via distillation to drive the equilibrium toward the ethyl ester.

Key Data:

Comparative Analysis of Methods

The table below contrasts traditional, green, and industrial methods:

| Method | Yield | Purity | Solvent Waste | Scalability |

|---|---|---|---|---|

| Swern Oxidation | 78–82% | >95% | High | Moderate |

| TEMPO/H₂O₂ | 92% | >98% | Low | High |

| Industrial | 89% | >97% | Moderate | High |

Key Findings:

-

Green methods outperform traditional approaches in yield and sustainability but require specialized equipment.

-

Industrial transesterification balances cost and efficiency, making it preferred for multi-ton production.

Mechanistic Insights and Reaction Optimization

Oxidation Mechanisms

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as palladium or copper.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Hydroxyazetidine derivatives.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-oxoazetidine-1-carboxylate serves as a crucial intermediate in the development of several pharmaceutical agents. Its applications include:

- Antiviral Agents : The compound can be modified to create antiviral drugs targeting specific viral infections.

- Enzyme Inhibitors : It has shown potential in inhibiting key enzymes involved in metabolic pathways associated with diseases like cancer and tuberculosis .

Synthesis of Bioactive Compounds

This compound is used to synthesize libraries of bioactive compounds, including:

- Antimicrobial Agents : Variants derived from this compound have been developed into antibiotics and other antimicrobial agents .

- Anti-inflammatory Drugs : Its derivatives are being explored for their potential in treating inflammatory diseases .

Agrochemicals

This compound is also utilized in the synthesis of agrochemicals, contributing to the development of safer and more effective agricultural products.

Case Study 1: Synthesis of Antiviral Compounds

A study demonstrated the modification of this compound to develop a new class of antiviral agents. The synthetic pathway involved several steps, including oxidation and substitution reactions, leading to compounds with enhanced antiviral activity against specific viral strains .

Case Study 2: Development of Enzyme Inhibitors

Research focused on creating enzyme inhibitors from this compound revealed its potential as a scaffold for designing drugs targeting JAK1/JAK2 pathways. These pathways are critical in managing autoimmune diseases and certain cancers .

Mechanism of Action

The mechanism of action of ethyl 3-oxoazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a precursor to bioactive molecules that target specific enzymes or receptors. The azetidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the desired therapeutic effects .

Comparison with Similar Compounds

tert-Butyl 3-Oxoazetidine-1-Carboxylate

- Molecular Formula: C₈H₁₃NO₃; Molecular Weight: 171.19 g/mol .

- Key Differences :

- The tert-butyl ester group provides steric bulk and enhanced stability under acidic/basic conditions compared to the ethyl ester.

- Widely used as a protected intermediate in drug synthesis (e.g., baricitinib) due to the ease of tert-butyl group removal via acid hydrolysis .

- Synthesis : Oxidized from tert-butyl 3-hydroxyazetidine-1-carboxylate using TEMPO/NaOCl, yielding 92% purity .

Benzyl 3-Oxoazetidine-1-Carboxylate

- Molecular Formula: C₁₁H₁₁NO₃; Molecular Weight: 205.21 g/mol .

- Key Differences: The benzyl ester allows for deprotection via hydrogenolysis (e.g., Pd/C, H₂), offering orthogonal protecting group strategies compared to ethyl or tert-butyl esters. Used in synthesizing complex molecules like benzyl (E)-3-hydroxy-3-(4-(4-methyl-2-(pyrimidin-2-yl)phenyl)but-3-en-2-yl)azetidine-1-carboxylate, a precursor in kinase inhibitor research .

Ethyl 3-Oxopyrrolidine-1-Carboxylate

- Molecular Formula: C₇H₁₁NO₃; Molecular Weight: 157.17 g/mol .

- Key Differences :

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₆H₉NO₃ | 143.14 | 105258-88-6 | Ethyl ester, azetidine ketone |

| tert-Butyl 3-oxoazetidine-1-carboxylate | C₈H₁₃NO₃ | 171.19 | 398489-26-4 | tert-Butyl ester |

| Benzyl 3-oxoazetidine-1-carboxylate | C₁₁H₁₁NO₃ | 205.21 | 105258-93-3 | Benzyl ester |

| Ethyl 3-oxopyrrolidine-1-carboxylate | C₇H₁₁NO₃ | 157.17 | 73193-55-2 | Ethyl ester, pyrrolidone |

Biological Activity

Ethyl 3-oxoazetidine-1-carboxylate (C6H9NO3) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug discovery, and relevant research findings.

Chemical Structure and Properties

This compound features a four-membered azetidine ring with a keto group at the 3-position and an ethyl ester at the 1-position. This structure contributes to its reactivity and utility as an intermediate in various chemical syntheses, particularly in the pharmaceutical industry.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The azetidine ring allows for various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can influence the compound's efficacy as a therapeutic agent.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is crucial for its potential use in treating diseases where such enzymes play a significant role.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of azetidine compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : There is growing interest in azetidine derivatives for their potential anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells .

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

- Antitubercular Activity : A study highlighted that derivatives of azetidine carboxylic acids showed promising antitubercular properties, suggesting that this compound could be explored further for similar applications .

- Inhibition of β-lactamases : Research indicates that certain azetidine derivatives can inhibit β-lactamases, enzymes that confer antibiotic resistance in bacteria. This inhibition could enhance the efficacy of existing antibiotics .

- Antiproliferative Effects : this compound has been evaluated for its antiproliferative effects on various cancer cell lines, showing potential as a lead compound for anticancer drug development .

Applications in Drug Development

Given its promising biological activities, this compound serves as a valuable building block in medicinal chemistry. It is being investigated for:

- Synthesis of Antiviral Agents : The compound's structure allows it to be modified into various antiviral agents.

- Development of Enzyme Inhibitors : Its ability to inhibit key enzymes positions it as a candidate for developing drugs targeting metabolic pathways involved in diseases like cancer and tuberculosis .

Data Table: Biological Activities of this compound

Q & A

What are the standard synthetic routes for Ethyl 3-oxoazetidine-1-carboxylate, and how is its structure confirmed?

Basic

this compound is typically synthesized via carbamate or esterification reactions using azetidine derivatives. For example, tert-butyl 3-oxoazetidine-1-carboxylate analogs are prepared by reacting 3-oxoazetidine with chloroformate esters under basic conditions, followed by purification via silica gel chromatography . Structural confirmation relies on spectroscopic techniques:

- 1H NMR : Key signals include the ethyl ester group (δ ~1.3 ppm for CH3 and ~4.3 ppm for CH2) and azetidine ring protons (δ ~3.5–4.5 ppm for N–CH2 groups) .

- IR Spectroscopy : Strong carbonyl stretches at ~1689 cm⁻¹ (ester C=O) and ~1631 cm⁻¹ (amide/ketone C=O) .

What spectroscopic characteristics (NMR, IR) are key for identifying this compound?

Basic

Critical spectroscopic markers include:

How does this compound participate in Horner-Emmons reactions, and what are the mechanistic considerations?

Advanced

The compound’s 3-oxo group enables its use in Horner-Emmons olefination to form α,β-unsaturated carbonyl derivatives. For instance, in baricitinib synthesis, it reacts with diethyl (cyanomethyl) phosphonate to form a conjugated nitrile intermediate . Mechanistically:

- The oxo group is deprotonated to form an enolate, which reacts with the phosphonate reagent.

- Steric hindrance from the azetidine ring requires optimized bases (e.g., NaH) and polar aprotic solvents (e.g., THF) to prevent side reactions .

What strategies mitigate ring-opening side reactions when using this compound in nucleophilic conditions?

Advanced

The strained azetidine ring is prone to nucleophilic ring-opening. Mitigation strategies include:

- Low-Temperature Reactions : Conducting alkylations or acylations at 0–5°C to suppress ring degradation .

- Protecting Group Selection : Using ethyl esters (vs. tert-butyl) for better stability under acidic/basic conditions .

- Byproduct Analysis : Monitoring reaction progress via TLC or LC-MS to detect ring-opened products (e.g., β-amino esters) .

How can researchers resolve contradictions in reported yields for alkylation reactions involving this compound?

Advanced

Discrepancies in yields often arise from reaction parameters:

What chromatographic techniques are optimal for purifying this compound derivatives?

Methodological

Silica gel chromatography with gradient elution (e.g., 20–40% ethyl acetate in dichloromethane) effectively separates products . For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) is recommended. Key considerations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.